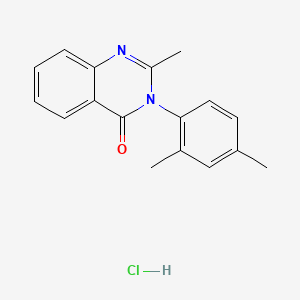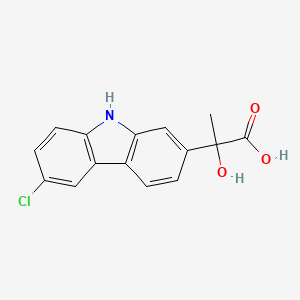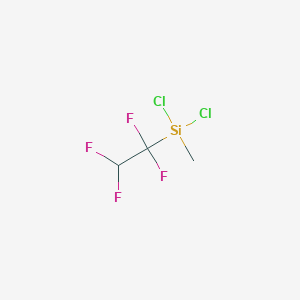
Silane, dichloromethyl(1,1,2,2-tetrafluoroethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, dichloromethyl(1,1,2,2-tetrafluoroethyl)-, also known as dichloromethyl(1,1,2,2-tetrafluoroethyl)silane, is an organosilicon compound with the molecular formula C3H4Cl2F4Si. This compound is characterized by the presence of both silicon and fluorine atoms, which impart unique chemical properties. It is primarily used in research and development settings and has applications in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dichloromethyl(1,1,2,2-tetrafluoroethyl)silane typically involves the reaction of methyl dichlorosilane with tetrafluoroethylene. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as follows: [ \text{CH}_3\text{SiCl}_2 + \text{C}_2\text{F}_4 \rightarrow \text{C}_3\text{H}_4\text{Cl}_2\text{F}_4\text{Si} ]
Industrial Production Methods
Industrial production methods for dichloromethyl(1,1,2,2-tetrafluoroethyl)silane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized reactors and purification techniques .
化学反応の分析
Types of Reactions
Dichloromethyl(1,1,2,2-tetrafluoroethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Addition Reactions: The compound can participate in addition reactions with other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in reactions with dichloromethyl(1,1,2,2-tetrafluoroethyl)silane include methoxotrimethylsilane, hexamethyldisilazane, and trimethylsilanol. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving dichloromethyl(1,1,2,2-tetrafluoroethyl)silane include fluorotrimethylsilane and trimethoxo(1,1,2,2-tetrafluoroethyl)silane. These products are often used as intermediates in further chemical synthesis .
科学的研究の応用
Dichloromethyl(1,1,2,2-tetrafluoroethyl)silane has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biological assays and as a labeling agent.
Industry: Utilized in the production of specialized coatings and materials with unique properties
作用機序
The mechanism of action of dichloromethyl(1,1,2,2-tetrafluoroethyl)silane involves its interaction with various molecular targets. The silicon atom can form bonds with other elements, allowing the compound to participate in a range of chemical reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry .
類似化合物との比較
Similar Compounds
Methyl dichlorosilane (CH3SiCl2): A precursor in the synthesis of dichloromethyl(1,1,2,2-tetrafluoroethyl)silane.
Tetrafluoroethylene (C2F4): Another precursor used in the synthesis.
Trifluoro(1,1,2,2-tetrafluoroethyl)silane: A related compound with similar properties.
Uniqueness
Dichloromethyl(1,1,2,2-tetrafluoroethyl)silane is unique due to the combination of silicon and fluorine atoms in its structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications .
特性
CAS番号 |
422-69-5 |
|---|---|
分子式 |
C3H4Cl2F4Si |
分子量 |
215.05 g/mol |
IUPAC名 |
dichloro-methyl-(1,1,2,2-tetrafluoroethyl)silane |
InChI |
InChI=1S/C3H4Cl2F4Si/c1-10(4,5)3(8,9)2(6)7/h2H,1H3 |
InChIキー |
DNTIELRTZGGEAE-UHFFFAOYSA-N |
正規SMILES |
C[Si](C(C(F)F)(F)F)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



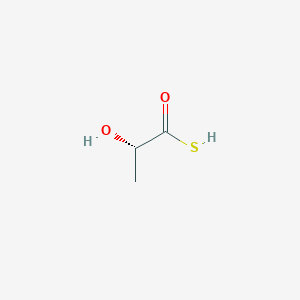
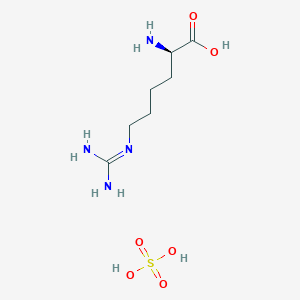

![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13420957.png)
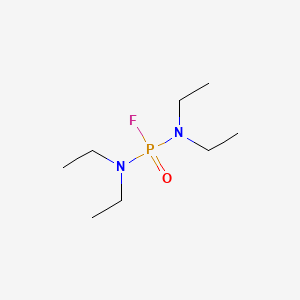
![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)
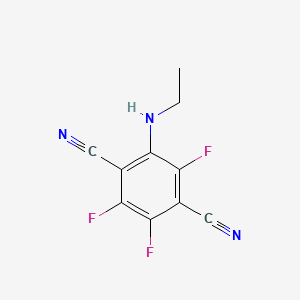
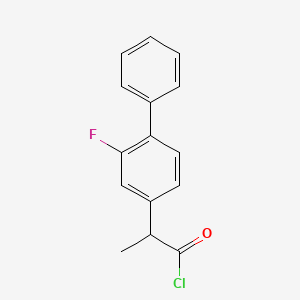
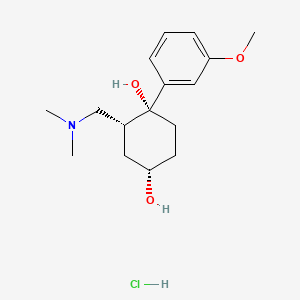
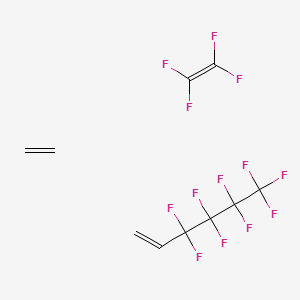
![2-[(3-Fluoropyridin-2-yl)amino]ethanol](/img/structure/B13420993.png)
